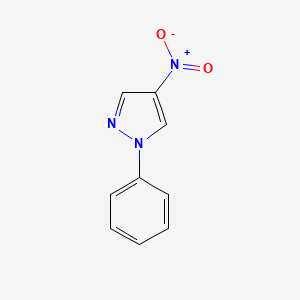

4-硝基-1-苯基-1H-吡唑

概述

描述

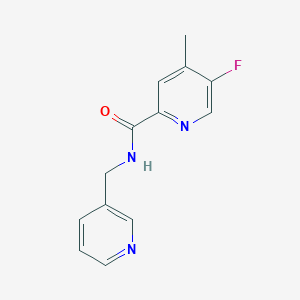

4-Nitro-1H-pyrazole is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a building block for the synthesis of various pharmaceutical compounds, including inhibitors, and therapeutic agents . It can be used for the synthesis of highly selective, brain-penetrant aminopyrazole LRRK2 Inhibitor, as a potentially viable treatment for Parkinson’s disease .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . A silver-mediated [3 + 2] cycloaddition of N -isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of 4-Nitro-1H-pyrazole is C3H3N3O2 with a molecular weight of 97.0754 . The structure of 1-Phenyl-1H-pyrazole is C9H8N2 with a molecular weight of 144.1732 .Chemical Reactions Analysis

A phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .科学研究应用

1. 晶体结构分析

4-硝基-1-苯基-1H-吡唑和它的衍生物的晶体结构已经被广泛研究。例如,Hernández-Ortega 等人 (2012) 的一项研究分析了相关吡唑化合物的二面角和氢键,有助于理解它们的晶体学性质 (Hernández-Ortega 等人,2012)。

2. 非线性光学和荧光性质

Barberá 等人 (1998) 的研究表明,某些 2-吡唑啉衍生物,包括带有 4-硝基取代的那些,表现出显著的二阶非线性光学性质和荧光。这突出了它们作为多功能光学材料的潜力 (Barberá 等人,1998)。

3. 合成和光谱分析

Özkınalı 等人 (2018) 合成了含有偶氮基团的新型吡唑希夫碱,其中包含 4-硝基-1-苯基-1H-吡唑衍生物。他们使用各种光谱技术对这些化合物进行了表征,提供了对其结构和电子性质的见解 (Özkınalı 等人,2018)。

4. 比色化学传感器

Swami 等人 (2016) 的一项研究利用 4-硝基-1-苯基-1H-吡唑的衍生物开发了高效的比色化学传感器。这些化学传感器表现出显著的颜色变化和对某些离子的选择性传感,证明了它们在分析化学中的潜力 (Swami 等人,2016)。

5. 氢键超分子结构

Portilla 等人 (2007) 对包括 4-硝基-1-苯基-1H-吡唑衍生物在内的异构化合物进行的研究揭示了复杂氢键结构的形成。这项研究有助于理解超分子化学中的分子相互作用 (Portilla 等人,2007)。

6. 对吡唑衍生物中还原环化的影响

Szlachcic 等人 (2020) 的一项研究分析了分子内氢键对吡唑衍生物中还原环化过程的影响,包括具有 4-硝基-1-苯基-1H-吡唑结构的那些。这项研究有助于有机合成和反应机理领域 (Szlachcic 等人,2020)。

安全和危害

未来方向

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of future research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

属性

IUPAC Name |

4-nitro-1-phenylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATFOGDERDNVMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-1-phenyl-1H-pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Fluorophenyl)-4-[(5-isoxazol-5-yl-2-thienyl)sulfonyl]piperazine](/img/structure/B2572395.png)

![4-(dimethylsulfamoyl)-N-[2-(4-fluorophenoxy)ethyl]benzamide](/img/structure/B2572400.png)

![2-[4-[2-(2,4-Dichlorophenyl)ethyl]pyrimidin-2-yl]sulfanyl-1-(4-methylphenyl)ethanone](/img/structure/B2572410.png)

![N-(2-oxo-2,3-dihydro-1H-indol-5-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2572415.png)

![2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2572417.png)